molecular formula C7H11N3 B2529621 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine CAS No. 1880457-10-2

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine

Cat. No.: B2529621
CAS No.: 1880457-10-2
M. Wt: 137.186
InChI Key: PYXWSCKZGIFTQA-UHFFFAOYSA-N
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Description

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with methyl isocyanate, followed by cyclization to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolo[1,2-a]imidazole derivatives.

Scientific Research Applications

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
  • 5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

Comparison

Compared to its analogs, 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine exhibits unique properties due to the presence of the amine group at the 7-position. This functional group enhances its reactivity and potential for forming hydrogen bonds, which can be advantageous in biological systems. Additionally, the methyl group at the 5-position provides steric hindrance, influencing the compound’s overall stability and reactivity.

Properties

IUPAC Name

5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-4-6(8)7-9-2-3-10(5)7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXWSCKZGIFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=NC=CN12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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